![molecular formula C15H14N4S B1387608 Remodelin CAS No. 949912-58-7](/img/structure/B1387608.png)
Remodelin
Vue d'ensemble
Description
Remodelin: est un inhibiteur oral et sélectif de l'acétyltransférase NAT10 (N-acétyltransférase 10). Il a suscité un intérêt en raison de ses applications thérapeutiques potentielles, en particulier dans le contexte des maladies de vieillissement prématuré comme le syndrome de Hutchinson-Gilford Progeria (HGPS) .
Applications De Recherche Scientifique
Key Research Findings
-
Effect on HGPS Cells :
- In studies involving HGPS mouse models, Remodelin treatment resulted in a significant reduction in DNA damage markers and improved overall cellular fitness. Specifically, it decreased the prevalence of misshapen nuclei and enhanced cell proliferation capacity .
- A notable finding was a 25% increase in the Kaplan–Meier area under the curve for treated mice compared to controls, indicating a delay in age-dependent weight loss associated with HGPS .
-
Cancer Applications :
- This compound has demonstrated anti-tumor effects in various cancer models. It inhibits the proliferation of osteosarcoma (OS) cells by suppressing key signaling pathways involving ESR2, IGF1, and MAPK1 . This suggests its potential as a therapeutic agent in targeting specific cancers.
- Additionally, studies show that this compound enhances the efficacy of other treatments for diffuse large B-cell lymphoma (DLBCL), indicating its role as an adjunct therapy .
Case Study 1: HGPS Mouse Model
- Objective : To assess the effects of this compound on cellular defects associated with HGPS.
- Methodology : Mice with HGPS were treated with this compound over a defined period. Key metrics included monitoring DNA damage markers and assessing changes in nuclear morphology.
- Results : Significant improvements were observed in nuclear shape and reductions in DNA damage markers (γH2AX). The treated group exhibited enhanced survival metrics compared to the control group.
Case Study 2: Osteosarcoma Treatment
- Objective : To evaluate the anti-proliferative effects of this compound on OS cells.
- Methodology : OS cell lines were treated with varying concentrations of this compound, followed by proliferation assays to measure cell viability.
- Results : this compound treatment led to a marked decrease in cell proliferation rates, correlating with downregulation of ESR2 expression.
Data Table: Summary of this compound Applications
Application Area | Disease/Condition | Mechanism of Action | Key Findings |
---|---|---|---|
Aging | Hutchinson-Gilford Progeria Syndrome (HGPS) | Inhibition of NAT10 leading to improved nuclear architecture | Reduced DNA damage markers; improved cell viability |
Cancer | Osteosarcoma | Suppression of ESR2, IGF1, MAPK1 signaling | Decreased proliferation rates in OS cells |
Cancer | Diffuse Large B-cell Lymphoma (DLBCL) | Enhances efficacy of standard treatments | Improved treatment outcomes when combined with other therapies |
Mécanisme D'action
Target of Action
Remodelin is a specific inhibitor of N-acetyltransferase 10 (NAT10) . NAT10 is an enzyme that modifies N (4)‐Acetylcytidine (ac4C) acetylation . This compound has been shown to inhibit the expression of Hypoxia-inducible factors (HIFs) , which are key mediators expressed under hypoxic conditions and are involved in many diseases such as cancer and abnormal angiogenesis .
Mode of Action
The presence of this compound can suppress the elevated level of HIF-1α protein and its nuclear translocation induced by either treatment of cobalt chloride (CoCl2) or hypoxia in a dose or time-dependent way . More importantly, this compound can also inhibit the constitutional expression of HIF-1α and HIF-2α in VHL mutant 786-0 cells . The inhibition of HIFs by this compound requires NAT10 activity .
Biochemical Pathways
This compound affects the OPG/RANK/RANKL and TGF-β/BMP/Wnt signaling pathways, which are crucial for bone homeostasis . These pathways regulate the balance between bone resorption and formation, relying on the coordinated activity of osteoclasts and osteoblasts . This compound’s inhibition of NAT10 activity impacts these pathways, leading to changes in bone remodeling .
Pharmacokinetics
It’s known that this compound is a small molecule, which typically allows for good bioavailability .
Result of Action
In biological analysis, the treatment of cultured HUVECs with this compound could inhibit in vitro cell migration and invasion and tube-formation . This suggests that this compound could be a new potential inhibitor of HIFs for use in angiogenesis targeting therapy in either cancers or inflammatory diseases .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, long-term exposure to microgravity can lead to a monthly loss of 1% –1.5% of volumetric bone mineral density in the weight-bearing bones due to increased bone resorption and decreased bone formation . This could potentially impact the effectiveness of this compound in bone remodeling.
Analyse Biochimique
Biochemical Properties
Remodelin plays a significant role in biochemical reactions by inhibiting the activity of N-acetyltransferase 10. This enzyme is responsible for the acetylation of RNA, a modification that can affect RNA stability and function. This compound interacts with N-acetyltransferase 10 by binding to its active site, thereby preventing it from catalyzing the acetylation of RNA. Additionally, this compound has been shown to interact with other proteins and biomolecules, including hypoxia-inducible factors, which are involved in cellular responses to low oxygen levels .
Cellular Effects
This compound has been observed to exert various effects on different types of cells and cellular processes. In human cell lines, this compound treatment has been shown to inhibit the acetylation of RNA, leading to changes in RNA stability and function. This inhibition can affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to suppress the expression of hypoxia-inducible factors, which are key regulators of cellular responses to hypoxia . This suppression can lead to reduced cell migration, invasion, and tube formation in endothelial cells.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the active site of N-acetyltransferase 10. By binding to this site, this compound inhibits the enzyme’s ability to acetylate RNA, thereby affecting RNA stability and function. Additionally, this compound has been shown to inhibit the expression of hypoxia-inducible factors by preventing their nuclear translocation and subsequent activation of target genes . This inhibition can lead to changes in gene expression and cellular responses to hypoxia.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable and does not degrade quickly, allowing it to exert its effects over extended periods. Long-term treatment with this compound has been shown to result in sustained inhibition of N-acetyltransferase 10 activity and reduced acetylation of RNA. Additionally, long-term treatment with this compound can lead to persistent suppression of hypoxia-inducible factors and their associated cellular responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit N-acetyltransferase 10 activity and reduce RNA acetylation without causing significant toxicity. At higher doses, this compound can lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where the efficacy of this compound increases with dosage up to a certain point, beyond which additional increases in dosage do not result in further benefits and may cause harm .
Metabolic Pathways
This compound is involved in metabolic pathways related to RNA acetylation and hypoxia response. By inhibiting N-acetyltransferase 10, this compound affects the acetylation of RNA, which can influence RNA stability and function. Additionally, this compound’s inhibition of hypoxia-inducible factors can impact metabolic pathways related to cellular responses to low oxygen levels, including pathways involved in angiogenesis and cell survival .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. These interactions can affect the localization and accumulation of this compound within specific cellular compartments. For example, this compound has been shown to accumulate in the nucleus, where it can interact with N-acetyltransferase 10 and hypoxia-inducible factors to exert its effects .
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus, where it interacts with N-acetyltransferase 10 and hypoxia-inducible factors. This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific compartments within the cell. The nuclear localization of this compound is crucial for its ability to inhibit N-acetyltransferase 10 activity and suppress hypoxia-inducible factors .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction: La voie de synthèse de Remodelin implique l'inhibition de l'activité de la NAT10. Des détails spécifiques concernant les étapes de synthèse et les conditions de réaction ne sont pas largement disponibles dans la littérature. Les chercheurs se sont principalement concentrés sur ses effets biologiques plutôt que sur sa synthèse chimique.
Méthodes de Production Industrielle: Malheureusement, les informations sur les méthodes de production industrielle à grande échelle pour this compound restent limitées. En tant que composé de recherche, il est principalement utilisé en laboratoire.
Analyse Des Réactions Chimiques
Types de Réactions: Le comportement chimique de Remodelin est étroitement lié à son inhibition de la NAT10. Bien que les mécanismes réactionnels détaillés soient rares, il subit probablement des interactions liées à l'acétylation et à l'inhibition de l'acétyltransférase.
Réactifs et Conditions Courantes: ses effets sur les processus cellulaires suggèrent des interactions avec les mécanismes cellulaires impliqués dans la réplication de l'ADN et le maintien de la forme nucléaire .
Produits Principaux: Les principaux produits formés lors des réactions liées au this compound ne sont pas explicitement rapportés. Des recherches supplémentaires sont nécessaires pour élucider ces aspects.
4. Applications de la Recherche Scientifique
Les applications de this compound couvrent divers domaines scientifiques:
Chimie: Son rôle d'inhibiteur de la NAT10 ouvre des voies pour étudier les processus d'acétylation.
Biologie: Les chercheurs explorent son impact sur la santé cellulaire, en particulier dans les modèles de HGPS.
Médecine: Applications thérapeutiques potentielles pour les syndromes de vieillissement prématuré.
Industrie: Bien qu'il ne soit pas encore largement utilisé dans l'industrie, ses propriétés uniques peuvent inspirer des applications futures.
5. Mécanisme d'Action
Le mécanisme de this compound implique l'inhibition de la NAT10. En modulant la NAT10, il affecte la réorganisation des microtubules, sauvant la forme nucléaire dans les cellules déplétées en LMNA . Ce mécanisme pourrait être prometteur pour lutter contre la malnutrition et le vieillissement prématuré.
Comparaison Avec Des Composés Similaires
Unicité: L'unicité de Remodelin réside dans son ciblage spécifique de la NAT10. Peu de composés présentent une telle sélectivité.
Composés Similaires: Bien que this compound se démarque, d'autres inhibiteurs d'acétyltransférase comprennent la C646, la curcumine et l'acide anacardique . leurs mécanismes et applications précis diffèrent.
Activité Biologique
Remodelin is a small-molecule compound that has garnered attention for its biological activity, particularly in the context of cancer treatment. It primarily functions as an inhibitor of N-acetyltransferase 10 (NAT10), which plays a crucial role in cellular processes such as acetylation and gene expression. This article explores the pharmacological effects of this compound, focusing on its mechanisms of action, therapeutic targets, and relevant research findings.
This compound's primary mechanism involves the inhibition of NAT10 by occupying the acetyl-CoA binding pocket. This inhibition leads to a reduction in acetylation levels, which is significant for various cellular functions, including gene expression and cell proliferation. The compound has been shown to:
- Inhibit cell proliferation : Studies indicate that this compound can suppress the growth of osteosarcoma (OS) cells by reducing the expression of genes associated with cell proliferation and survival, such as ESR2, IGF1, and MAPK1 .
- Alter epithelial-mesenchymal transition (EMT) : In cancer models, this compound has been reported to reverse EMT changes under hypoxic conditions, thereby enhancing the sensitivity of cancer cells to chemotherapeutic agents like doxorubicin .
Key Findings from Research
Research has identified several key biological activities associated with this compound:
- Osteosarcoma Treatment : In vitro experiments demonstrated that this compound inhibited the proliferation of OS cells and reduced mRNA expression levels of critical genes involved in tumor progression. Specifically, network pharmacology analyses identified 116 overlapping genes as potential therapeutic targets .
- Cancer Pathways : KEGG pathway analysis revealed that differentially modified genes by this compound are implicated in cancer pathways, RNA transport, and RNA degradation, highlighting its role in tumor biology .
- Hypoxia Response : this compound treatment has been shown to suppress hypoxia-induced changes in cancer cells, which is relevant for improving therapeutic outcomes in hypoxic tumors .
Data Table: Summary of Biological Activities
Biological Activity | Effect | Target Genes |
---|---|---|
Inhibition of OS cell proliferation | Reduced growth and survival | ESR2, IGF1, MAPK1 |
Reversal of EMT | Increased sensitivity to doxorubicin | E-cadherin, Vimentin |
Regulation of mRNA metabolism | Altered gene expression profiles | Various (116 identified) |
Case Study Overview
Several studies have validated the effects of this compound through both in vitro and in vivo experiments:
- Osteosarcoma Cell Line Studies : Experiments using U2OS cells demonstrated significant reductions in cell viability upon treatment with this compound. The expression levels of key oncogenes were markedly decreased .
- Hepatocellular Carcinoma Models : In vivo studies indicated that the addition of this compound enhanced the efficacy of doxorubicin treatment by modulating EMT markers and reducing hypoxia-related gene expression .
Detailed Research Findings
- Gene Expression Analysis : Through RNA sequencing and acRIP-seq techniques, researchers identified significant alterations in gene expression profiles post-treatment with this compound. The findings suggested that this compound's regulatory effects extend beyond mere inhibition of NAT10 to broader implications for cellular metabolism and tumor biology .
Propriétés
IUPAC Name |
4-[2-(2-cyclopentylidenehydrazinyl)-1,3-thiazol-4-yl]benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4S/c16-9-11-5-7-12(8-6-11)14-10-20-15(17-14)19-18-13-3-1-2-4-13/h5-8,10H,1-4H2,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAEJIFARBQJLML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC2=NC(=CS2)C3=CC=C(C=C3)C#N)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
949912-58-7 | |
Record name | 949912-58-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is N-acetyltransferase 10 (NAT10), and what is its role in cells?
A1: N-acetyltransferase 10 (NAT10) is an enzyme primarily localized in the nucleolus that plays a role in various cellular processes, including RNA modification, specifically the addition of N4-acetylcytidine (ac4C) to RNA transcripts, and potentially in DNA replication and repair [, , , ].
Q2: How does Remodelin interact with NAT10?
A2: While initially reported as a NAT10 inhibitor, further research suggests that this compound might not directly interact with the active site of NAT10 and inhibit its catalytic activity []. this compound's mechanism of action, particularly its interaction with NAT10, requires further investigation.
Q3: What are the downstream effects of this compound treatment in cells?
A3: Studies have observed various effects of this compound in different cellular contexts:
- Nuclear architecture: this compound treatment can improve nuclear shape defects in cells with compromised nuclear lamina, such as those deficient in Lamin A/C or derived from Hutchinson-Gilford Progeria Syndrome (HGPS) patients [].
- Cellular senescence: this compound treatment appears to delay premature cellular senescence, potentially by restoring a defective nuclear import pathway mediated by Transportin-1 [].
- Mitochondrial metabolism: Research suggests that this compound treatment may alter mitochondrial lipid metabolism in cancer cells, impacting the levels of metabolites associated with fatty acid elongation and beta-oxidation [].
- Epithelial-mesenchymal transition (EMT): this compound has been reported to reverse the epithelial-to-mesenchymal transition (EMT) in some cancer cells, potentially contributing to its anti-cancer effects [, , ].
Q4: Does this compound affect other cellular pathways besides NAT10?
A4: Yes, research suggests that this compound might interact with multiple protein targets and impact various cellular processes. For instance, it has been shown to:
- Restore a Transportin-1 mediated nuclear import pathway in HGPS cells [].
- Affect microtubule organization, potentially contributing to its effects on nuclear shape [].
- Influence the expression of hypoxia-inducible factors (HIFs) [, ].
- Modulate the expression of genes involved in mitochondrial fatty acid metabolism [].
Q5: What is the molecular formula and weight of this compound?
A5: This information is currently unavailable in the provided research abstracts. A comprehensive characterization of this compound's structure is necessary.
Q6: Is there any spectroscopic data available for this compound?
A6: The research abstracts do not provide spectroscopic data for this compound.
Q7: What is known about this compound's material compatibility and stability?
A7: Information regarding this compound's stability under various conditions (temperature, pH, light exposure), its compatibility with different solvents and excipients, and its potential for degradation is currently lacking in the provided abstracts.
Q8: What is known about the structure-activity relationship (SAR) of this compound?
A8: The research abstracts do not provide specific details about the SAR of this compound. Understanding the structural elements critical for its biological activity could guide the development of more potent and selective analogs.
Q9: Is there any information available regarding the toxicology and safety profile of this compound?
A10: While some studies mention that this compound exhibits low toxicity in specific cell lines at tested concentrations [, , ], comprehensive toxicological studies are crucial to assess its safety profile in vitro and in vivo.
Q10: What are the key findings from in vitro studies on this compound?
A10: In vitro studies have demonstrated the following effects of this compound:
- Reduced viability of various cancer cell lines, including breast cancer, hepatocellular carcinoma, and multiple myeloma cells [, , , , , ].
- Attenuation of doxorubicin resistance in breast cancer cells [].
- Reversal of hypoxia-induced epithelial-mesenchymal transition (EMT) in hepatocellular carcinoma cells [].
- Improved nuclear shape in HGPS cells and aged normal cells [].
Q11: What are the key findings from in vivo studies on this compound?
A11: In vivo studies have shown that this compound:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.